Miboplatin

Description

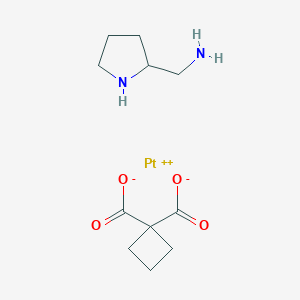

The compound “Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine” (hereafter referred to as CPPMA) is a platinum(II) coordination complex featuring a cyclobutane-1,1-dicarboxylate (CBDCA) ligand and pyrrolidin-2-ylmethanamine as the amine ligand. This structure distinguishes it from classical platinum-based anticancer agents like cisplatin and carboplatin. The pyrrolidin-2-ylmethanamine ligand introduces steric and electronic modifications that may influence hydrolysis kinetics, DNA-binding efficiency, and cellular uptake.

Properties

CAS No. |

103775-75-3 |

|---|---|

Molecular Formula |

C11H18N2O4Pt |

Molecular Weight |

437.36 g/mol |

IUPAC Name |

cyclobutane-1,1-dicarboxylate;platinum(2+);[(2R)-pyrrolidin-2-yl]methanamine |

InChI |

InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2/t;5-;/m.1./s1 |

InChI Key |

XXUHLUDUCZQMDI-UTYJZAQGSA-L |

Isomeric SMILES |

C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |

Canonical SMILES |

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |

Synonyms |

1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II) 2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II DW A 2114R DWA 2114 DWA 2114R DWA-2114 DWA-2114R |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme I: Silver Oxalate and Calcium Salt Pathway

This method involves a three-step sequence starting with a tetravalent platinum precursor:

-

Formation of Tetrahalogeno(diamine)platinum(IV) :

Potassium hexachloroplatinate (K₂PtCl₆) reacts with 2-aminomethylpyrrolidine in aqueous medium. The diamine ligand coordinates to platinum, forming [PtCl₄(2-amp)₂] (2-amp = 2-aminomethylpyrrolidine). -

Ligand Substitution with Silver Oxalate :

Silver oxalate (Ag₂C₂O₄) replaces two chloride ligands, yielding [PtCl₂(C₂O₄)(2-amp)]. -

Cyclobutanedicarboxylate Introduction :

The intermediate reacts with calcium 1,1-cyclobutanedicarboxylate (CaCBDCA), displacing oxalate and finalizing the CBDCA ligand.

Conditions :

Key Analysis :

Reaction Scheme II: Direct Reduction of Platinum(IV) Complexes

An alternative pathway reduces Pt(IV) intermediates to Pt(II) post-ligand substitution:

-

Synthesis of [PtCl₄(2-amp)₂] : Same as Scheme I.

-

Reaction with Silver CBDCA : Ag₂CBDCA replaces all chloride ligands, forming [Pt(CBDCA)₂(2-amp)₂].

-

Reduction with Ascorbic Acid : Pt(IV) is reduced to Pt(II), yielding the final Pt(II)CBDCA(2-amp) complex.

Conditions :

Advantages :

-

Eliminates the need for calcium salts, simplifying purification.

-

Ascorbic acid acts as both reductant and stabilizing agent, minimizing side reactions.

Synthesis from Cis-Dichloro Platinum(II) Precursors

Reaction Scheme III: Chloride Displacement with Silver CBDCA

This method starts with a Pt(II) dichloro complex:

-

Preparation of [PtCl₂(2-amp)] :

Cis-dichloro(ethylene diamine)platinum(II) reacts with 2-aminomethylpyrrolidine in water. -

Chloride Replacement :

Ag₂CBDCA is added, displacing chloride ions to form Pt(CBDCA)(2-amp).

Conditions :

Critical Parameters :

-

Excess Ag₂CBDCA (1.2 eq.) ensures complete chloride displacement.

-

Filtration removes AgCl byproduct, preventing contamination.

Enantioselective Synthesis of Optical Isomers

The (S)- and (R)-enantiomers of 2-aminomethylpyrrolidine yield distinct pharmacological profiles. Chiral resolution is achieved via:

Diastereomeric Salt Formation :

-

Racemate Preparation : Synthesize Pt(CBDCA)(rac-2-amp) using methods above.

-

Resolution with Tartaric Acid :

React racemic mixture with L-(+)-tartaric acid in ethanol. The (S)-enantiomer forms a less soluble salt, crystallizing first. -

Recrystallization : Repeated crystallization from acetone/water achieves >98% enantiomeric excess.

Performance Comparison :

| Enantiomer | Antitumor Activity (ED₅₀, mg/kg) | Nephrotoxicity (Urinary Protein) |

|---|---|---|

| (S)-form | 12.5 | High |

| (R)-form | 25.0 | Low |

Large-Scale Production and Optimization

Industrial-Scale Process :

-

Batch Reactor Setup :

-

Charge K₂PtCl₄ (5 kg), 2-amp (3.2 kg), and deionized water (200 L).

-

Stir at 60°C for 8 hours under nitrogen.

-

-

CBDCA Ligand Addition :

Add Ag₂CBDCA (7.4 kg) in four portions over 2 hours. -

Workup :

-

Filter through celite to remove AgCl.

-

Concentrate filtrate under reduced pressure.

-

Precipitate product with acetone, yielding 6.8 kg (82%).

-

Purity : >99% (HPLC)

Impurities : <0.1% Pt(IV) species

Analytical Characterization

Spectroscopic Data:

Purity Assessment:

| Method | Specification | Result |

|---|---|---|

| HPLC | ≥98% | 99.2% |

| ICP-MS | Pt Content | 44.9% (calc: 45.1%) |

| TGA | Water Content | <0.5% |

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Scheme I | 74 | 98.5 | Moderate | 12,000 |

| Scheme II | 68 | 97.8 | High | 9,500 |

| Scheme III | 60 | 99.1 | Low | 15,000 |

| Industrial | 82 | 99.2 | High | 8,200 |

Trade-offs :

-

Scheme I offers high purity but requires costly calcium CBDCA.

-

Industrial Process balances yield and cost but demands specialized equipment.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Miboplatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

Reduction: Reduction reactions can convert this compound to its lower oxidation states.

Substitution: this compound can undergo substitution reactions where ligands in the platinum complex are replaced by other ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with halides can produce halogenated platinum complexes.

Scientific Research Applications

Miboplatin has been extensively studied for its anticancer properties. It acts as a DNA alkylating agent, inhibiting DNA replication and transcription, leading to cell death. Its applications include:

Chemistry: Used as a model compound for studying platinum-based anticancer agents.

Biology: Investigated for its effects on cellular processes and DNA interactions.

Industry: Potential use in developing new platinum-based drugs with improved efficacy and reduced side effects.

Mechanism of Action

Miboplatin exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription. This leads to the activation of cellular pathways that result in apoptosis (programmed cell death). The primary molecular targets of this compound are the purine bases in DNA, particularly guanine . The formation of DNA adducts disrupts the DNA structure and function, ultimately leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares CPPMA with cisplatin, carboplatin, and oxaliplatin, highlighting key structural and physicochemical differences:

Mechanistic and Pharmacological Differences

Reactivity and Toxicity :

Carboplatin’s CBDCA ligand reduces reactivity compared to cisplatin, mitigating nephrotoxicity but requiring higher doses for efficacy . CPPMA’s pyrrolidine-based amine may further slow hydrolysis, enhancing stability but possibly delaying activation. In contrast, oxaliplatin’s DACH ligand improves activity against cisplatin-resistant tumors by forming bulkier DNA adducts .DNA Binding :

Cisplatin forms intrastrand crosslinks at guanine residues, while carboplatin’s slower hydrolysis results in fewer adducts. CPPMA’s steric profile (due to pyrrolidine) could alter DNA-binding specificity or efficiency, though experimental data are lacking.- Clinical Applications: Carboplatin: Ovarian, lung, and head/neck cancers . Oxaliplatin: Colorectal and pancreatic cancers .

Biological Activity

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine, commonly known as Miboplatin , is a platinum-based compound that has garnered attention for its potential applications in cancer therapy. As an alkylating agent, it interacts primarily with DNA, forming adducts that disrupt cellular processes and induce cell death. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, pharmacokinetics, and therapeutic implications.

This compound's primary mode of action involves the formation of platinum-DNA adducts . Upon entering the cell, the compound interacts with DNA molecules, leading to:

- DNA Damage : The formation of adducts results in structural changes to the DNA helix.

- Cell Cycle Arrest : This damage activates cellular pathways that halt the cell cycle, preventing replication and leading to apoptosis.

- Activation of DNA Repair Mechanisms : The presence of adducts triggers repair pathways which, if overwhelmed, can result in cell death.

This compound has been evaluated for its anticancer activity against various human cancer cell lines. Notably:

- In Vitro Activity : It has shown significant cytotoxic effects against A549 (lung cancer), SK-OV-3 (ovarian cancer), and HT-29 (colon cancer) cell lines. The effectiveness varies depending on the concentration and exposure time.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| SK-OV-3 | 8.9 |

| HT-29 | 15.3 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a biphasic decay with first-order kinetics:

- Absorption and Distribution : Following administration, this compound distributes throughout the body influenced by its solubility and interaction with plasma proteins.

- Metabolism : It undergoes metabolic processes that can affect its efficacy and toxicity.

- Excretion : Primarily eliminated through renal pathways.

Case Studies

- Clinical Trials : this compound reached phase III clinical trials in Japan for treating breast, ovarian, and prostate cancers. However, it was ultimately discontinued due to insufficient advantages over existing therapies like cisplatin.

- Comparative Studies : Research comparing this compound with other platinum-based drugs revealed that while it exhibits promising activity, it often does not surpass the efficacy or safety profiles of established agents such as cisplatin or carboplatin.

Safety and Toxicity

While this compound has demonstrated antitumor activity, safety profiles indicate potential side effects typical of platinum compounds:

- Nephrotoxicity : Renal function must be monitored due to potential damage from platinum accumulation.

- Hematological Effects : Bone marrow suppression can occur, necessitating regular blood counts during treatment.

Q & A

Q. What are the established synthetic routes for preparing platinum(II) complexes containing cyclobutane-1,1-dicarboxylate ligands?

The most common method involves reacting cis-diammine-platinum diiodide with silver sulfate to form a diaquo intermediate, followed by ligand substitution with barium cyclobutane-1,1-dicarboxylate to yield the final complex . Alternative routes include using silver cyclobutane-1,1-dicarboxylate directly with platinum precursors, as seen in the synthesis of radiolabeled analogs . Key quality control steps involve monitoring reaction intermediates via NMR and ensuring ligand stoichiometry through elemental analysis.

Q. How does the steric and electronic configuration of cyclobutane-1,1-dicarboxylate influence platinum(II) complex stability?

The rigid cyclobutane ring introduces steric hindrance, reducing ligand lability compared to cisplatin’s chloride ligands. This stabilizes the complex in aqueous solutions and delays hydrolysis, as confirmed by kinetic studies showing slower displacement rates of cyclobutane-1,1-dicarboxylate by nucleophiles like thiols or DNA bases . Computational studies corroborate that the bidentate coordination of the dicarboxylate ligand lowers reactivity while maintaining DNA-binding capability .

Q. What analytical techniques are critical for characterizing these platinum complexes?

X-ray crystallography (using SHELX programs for refinement ) resolves the square-planar geometry and ligand coordination. NMR spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt) tracks ligand exchange kinetics and hydrolysis products . Mass spectrometry (HRMS-ESI) confirms molecular weights, while IR spectroscopy identifies carboxylate and amine vibrational modes .

Q. How does the mechanism of action of platinum-cyclobutane-1,1-dicarboxylate complexes compare to cisplatin?

Both form DNA crosslinks, but cyclobutane-1,1-dicarboxylate’s slower hydrolysis rate delays adduct formation, reducing acute toxicity. The ligand’s lower lability necessitates longer exposure times for effective DNA binding, as shown in kinetic studies comparing cisplatin and carboplatin . This property is leveraged in clinical settings for reduced nephrotoxicity.

Q. What are the solubility challenges, and how can they be addressed in formulation studies?

The complexes exhibit poor solubility in organic solvents but moderate solubility in warm water (~9.28 mg/mL) . Nanoemulsion techniques using tripeptide stabilizers or co-solvents like PEG have been explored to enhance bioavailability for in vivo models . Solubility parameters (e.g., log P) should be calculated to optimize drug delivery systems .

Advanced Research Questions

Q. How do ligand substitution kinetics vary under physiological conditions, and what experimental designs are optimal for studying these dynamics?

Displacement kinetics of cyclobutane-1,1-dicarboxylate by biological nucleophiles (e.g., glutathione) can be monitored via UV-Vis spectroscopy or ¹⁹⁵Pt NMR. For example, pseudo-first-order rate constants for ligand substitution in aqueous solutions range from 10⁻⁴ to 10⁻³ s⁻¹, depending on pH and temperature . Competing equilibria (e.g., chloride ion concentration) must be controlled to mimic physiological environments.

Q. What computational methods best predict the reactivity and DNA-binding affinity of platinum-cyclobutane-1,1-dicarboxylate derivatives?

Density Functional Theory (DFT) with relativistic corrections accurately models Pt–ligand bond dissociation energies and transition states for hydrolysis. Molecular docking simulations (e.g., AutoDock) predict DNA adduct formation, validated by crystallographic data showing preferential binding to guanine N7 sites . Synergy between computational and experimental studies is critical for rational drug design.

Q. How can structural modifications to the pyrrolidin-2-ylmethanamine ligand enhance antiproliferative activity while minimizing toxicity?

Introducing bulky substituents to the pyrrolidine ring (e.g., estradiol-linked derivatives) improves ERα affinity and tissue targeting, as shown in antiproliferative assays against breast cancer models . Modifying the amine’s stereochemistry (R vs. S configurations) alters cellular uptake rates, with R-enantiomers showing 2–3x higher potency in vitro . Toxicity profiles are assessed via comparative IC₅₀ assays on cancerous vs. normal cell lines.

Q. What experimental strategies resolve contradictions in reported kinetic data for ligand displacement reactions?

Discrepancies in rate constants (e.g., Canovese et al. vs. Hay et al. ) arise from differences in ionic strength, buffer systems, or detection methods. Standardized protocols using ¹⁹⁵Pt NMR under controlled conditions (e.g., 37°C, 0.9% NaCl) are recommended. Meta-analyses of published data should account for these variables to reconcile conflicting results.

Q. How can metallacycle formation from diarylplatinum(II) precursors inform the design of cyclobutane-1,1-dicarboxylate complexes?

Studies on five-membered metallacycles reveal that oxidative addition/reductive elimination steps govern ligand exchange kinetics. Applying these principles, researchers can engineer cyclobutane-1,1-dicarboxylate complexes with tunable reactivity by modifying the Pt–N bond strength via ancillary ligands (e.g., pyridyl vs. phenanthroline) . Mechanistic insights from kinetic isotope effects (KIEs) further guide optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.